![molecular formula C14H22BrN3O3 B261380 2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)
2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMAPA and is a derivative of the beta-blocker propranolol.
Mecanismo De Acción
The mechanism of action of BMAPA is not fully understood, but it is believed to involve the inhibition of multiple cellular pathways that are essential for cancer cell survival and proliferation. BMAPA has been shown to inhibit the activity of several key enzymes and signaling pathways, including protein kinase C, mitogen-activated protein kinase, and phosphatidylinositol 3-kinase.
Biochemical and Physiological Effects
BMAPA has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor activity, BMAPA has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. BMAPA has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMAPA for lab experiments is its high potency and selectivity against cancer cells. This makes it an ideal candidate for the development of new cancer drugs. However, BMAPA has some limitations as well. It is highly toxic and can cause significant side effects in animal models, which limits its use in preclinical studies.
Direcciones Futuras
There are several future directions for research on BMAPA. One area of focus is the development of new cancer drugs based on BMAPA. Researchers are also interested in exploring the potential applications of BMAPA in other fields, such as neurology and immunology. Another area of interest is the development of new synthetic methods for BMAPA that are more efficient and cost-effective. Overall, BMAPA is a promising compound that has the potential to make a significant impact in various fields of scientific research.
Métodos De Síntesis
The synthesis of BMAPA involves the reaction of 2-bromo-6-methoxy-4-nitrophenol with 3-(methylamino)propylamine to form the corresponding amine, which is then coupled with 2-chloroacetyl chloride to give the final product. The synthesis of BMAPA is a complex process that requires careful attention to detail and precise control over reaction conditions.
Aplicaciones Científicas De Investigación
BMAPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BMAPA is in the development of new drugs for the treatment of cancer. Studies have shown that BMAPA exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Fórmula molecular |
C14H22BrN3O3 |
|---|---|
Peso molecular |
360.25 g/mol |
Nombre IUPAC |
2-[2-bromo-6-methoxy-4-[[3-(methylamino)propylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C14H22BrN3O3/c1-17-4-3-5-18-8-10-6-11(15)14(12(7-10)20-2)21-9-13(16)19/h6-7,17-18H,3-5,8-9H2,1-2H3,(H2,16,19) |
Clave InChI |
ZBKUTPVFRKGMSV-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N)OC |
SMILES canónico |
CNCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methylphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261327.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B261342.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide](/img/structure/B261345.png)
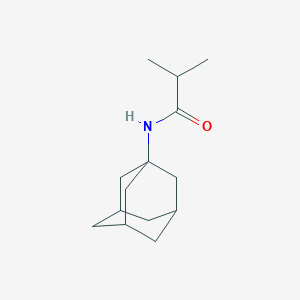
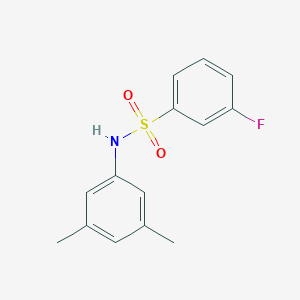
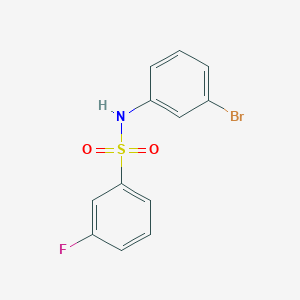
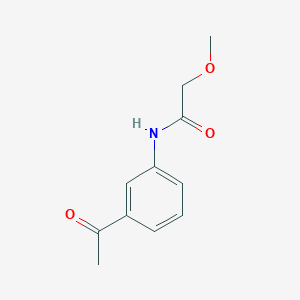
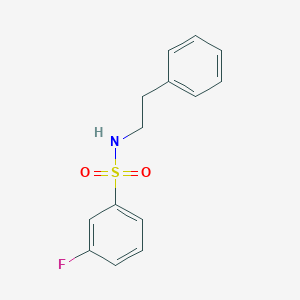
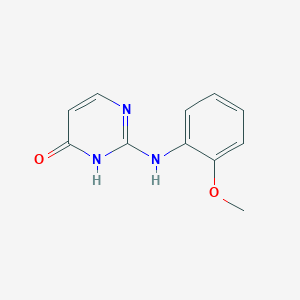
![1H-Indole, 3,3'-[1-(4-pyridinyl)-1,2-ethanediyl]bis[2-methyl-](/img/structure/B261369.png)
![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)
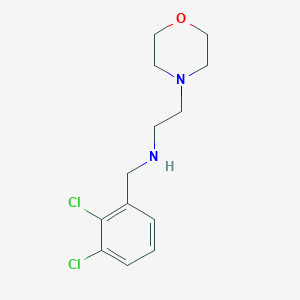
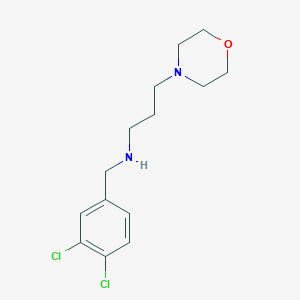
![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)